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molecular formula C11H11N3OS B5343689 1-Benzyl-3-(1,3-thiazol-2-yl)urea

1-Benzyl-3-(1,3-thiazol-2-yl)urea

Cat. No. B5343689
M. Wt: 233.29 g/mol
InChI Key: LKRVUHGESWILCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08293919B2

Procedure details

A 2-amino-thiazole derivative is condensed with a benzylisocyanate by heating with a basic catalyst (typically DMAP) in an inert organic solvent (typically THF or NMP) to afford the corresponding 1-(thiazol-2-yl)-3-benzyl-urea, which is purified by silica gel chromatography.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
Reaction Step Two
Name
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0 (± 1) mol
Type
reactant
Reaction Step Three
Name
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0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
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0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[CH:5][N:6]=1.[CH2:7]([N:14]=[C:15]=[O:16])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.C1COCC1>CN(C1C=CN=CC=1)C.CN1C(=O)CCC1>[S:3]1[CH:4]=[CH:5][N:6]=[C:2]1[NH:1][C:15]([NH:14][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC=CN1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N=C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C(=NC=C1)NC(=O)NCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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